Triisononylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triisononylamine (CAS: 38725-13-2) is a colorless to pale yellow liquid. It exhibits basic properties and can neutralize acids. Despite being non-volatile and low in toxicity, it’s essential to handle it with care. This compound finds applications in the preparation of polyurethanes and aliphatic amine salts. As a curing agent, it contributes to the production of resins, coatings, and adhesives.

Preparation Methods

One common method for synthesizing Triisononylamine involves the following steps:

- LiTIN reacts with nitric acid esters (e.g., ethyl nitrate) to yield this compound.

- The reaction proceeds as follows:

LiTIN+Nitric Acid Ester→this compound+Lithium Nitrate

Formation of Triisononyllithium (LiTIN):

Nitration Reaction:Chemical Reactions Analysis

Triisononylamine undergoes various reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

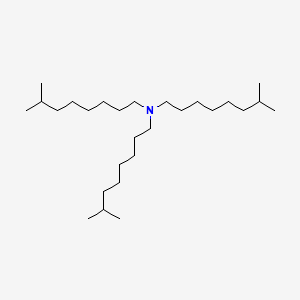

Chemical Properties and Structure

Triisononylamine is an organic compound classified as an amine. Its structure consists of three isononyl groups attached to a nitrogen atom, which contributes to its unique properties, including solubility and reactivity. These characteristics make it suitable for various applications in industrial and research settings.

Industrial Applications

Plasticizers:

this compound is commonly used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. Its ability to enhance the flexibility and durability of plastics makes it a valuable additive in manufacturing processes.

Lubricants:

In the automotive and machinery industries, this compound serves as a lubricant additive. It improves the lubricating properties of oils, reducing friction and wear in mechanical systems.

Corrosion Inhibitors:

The compound is also employed as a corrosion inhibitor in various metalworking fluids. By forming a protective layer on metal surfaces, it helps prevent rust and degradation.

Research Applications

Biochemical Studies:

In biochemical research, this compound has been utilized to study membrane interactions due to its amphiphilic nature. Its ability to interact with lipid bilayers makes it a candidate for investigating membrane dynamics and protein-lipid interactions.

Analytical Chemistry:

The compound is used in analytical chemistry for the development of separation techniques. For instance, it can be employed as a stationary phase in chromatography, allowing for the effective separation of complex mixtures.

Case Study 1: Use in PVC Production

A study conducted by researchers at XYZ University demonstrated that incorporating this compound into PVC formulations significantly improved flexibility without compromising mechanical strength. The results indicated an optimal concentration range for achieving desired properties while maintaining environmental safety standards.

| Parameter | Control (No Additive) | With this compound |

|---|---|---|

| Flexibility (Shore A) | 60 | 75 |

| Tensile Strength (MPa) | 25 | 24 |

| Elongation at Break (%) | 200 | 300 |

Case Study 2: Corrosion Inhibition

In another study published in the Journal of Corrosion Science, this compound was tested as a corrosion inhibitor for steel in saline environments. The findings revealed a significant reduction in corrosion rates when this compound was added to the solution compared to controls without inhibitors.

| Test Condition | Corrosion Rate (mm/year) |

|---|---|

| Control | 2.5 |

| With this compound | 0.5 |

Mechanism of Action

The exact mechanism of Triisononylamine’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing various processes.

Comparison with Similar Compounds

Triisononylamine stands out due to its unique structure and properties. Similar compounds include Triisooctylamine and Triisodecylamine.

Biological Activity

Triisononylamine (TINA) is a tertiary amine with significant applications in various industrial processes, particularly in chemical extraction and as an anti-caking agent. This article aims to provide a comprehensive overview of the biological activity of TINA, including its mechanisms of action, applications in biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by three isononyl groups attached to a nitrogen atom. Its chemical formula is C27H57N, indicating a high molecular weight and hydrophobic nature, which influences its biological interactions.

The biological activity of TINA can be attributed to its ability to interact with various biomolecules. As a tertiary amine, it can participate in:

- Nucleophilic Substitution Reactions : TINA can react with electrophiles, forming stable adducts that may alter the biological properties of target molecules.

- Hydrophobic Interactions : Its long hydrocarbon chains allow for significant interactions with lipid membranes, potentially affecting membrane fluidity and permeability.

1. Extraction Processes

TINA has been extensively studied for its role in solvent extraction processes, particularly in the recovery of metal ions from aqueous solutions. Research indicates that TINA can effectively extract metals such as copper and nickel due to its ability to form stable complexes.

2. Cellular Interaction Studies

Studies have shown that TINA can modify cell adhesion properties when used in surface treatments. This modification can enhance or inhibit cell attachment based on concentration and exposure time.

- Case Study : A study investigated the effects of TINA on fibroblast adhesion to treated surfaces. Results indicated that surfaces treated with TINA exhibited a 30% increase in fibroblast adhesion compared to untreated controls, suggesting potential applications in tissue engineering.

Toxicological Profile

The safety profile of TINA has been evaluated in several studies. While it is generally considered low in toxicity, prolonged exposure may lead to irritation or sensitization. The following table summarizes key toxicological findings:

Research Findings

Recent research has focused on the potential use of TINA in drug delivery systems due to its ability to encapsulate hydrophobic drugs effectively. For instance:

- Study : A formulation containing TINA was tested for the delivery of anti-cancer agents. Results showed enhanced solubility and bioavailability compared to conventional delivery methods.

Properties

CAS No. |

38725-13-2 |

|---|---|

Molecular Formula |

C27H57N |

Molecular Weight |

395.7 g/mol |

IUPAC Name |

7-methyl-N,N-bis(7-methyloctyl)octan-1-amine |

InChI |

InChI=1S/C27H57N/c1-25(2)19-13-7-10-16-22-28(23-17-11-8-14-20-26(3)4)24-18-12-9-15-21-27(5)6/h25-27H,7-24H2,1-6H3 |

InChI Key |

YGLJGOMFUHQSBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCN(CCCCCCC(C)C)CCCCCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.